REACTION_SMILES
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[CH3:25][OH:26].[ClH:24].[F:1][C:2]([F:3])([F:4])[C:20]([NH:5][CH2:6][CH2:7][c:8]1[cH:9][cH:10][c:11]([O:18][CH3:19])[c:12]([S:14](=[O:15])(=[O:16])[NH2:17])[cH:13]1)=[O:21].[Na+:23].[OH-:22]>>[ClH:24].[NH2:5][CH2:6][CH2:7][c:8]1[cH:9][cH:10][c:11]([O:18][CH3:19])[c:12]([S:14](=[O:15])(=[O:16])[NH2:17])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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COc1ccc(CCNC(=O)C(F)(F)F)cc1S(N)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCNC(=O)C(F)(F)F)cc1S(N)(=O)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
|
Name
|
|
Type
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product
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Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CCN)cc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |